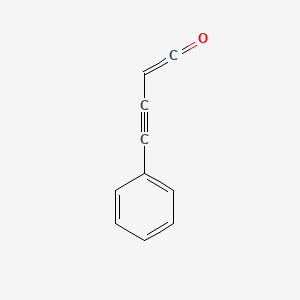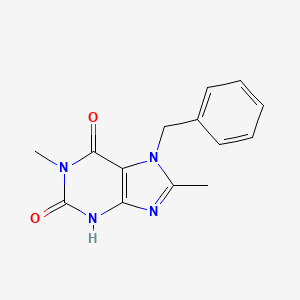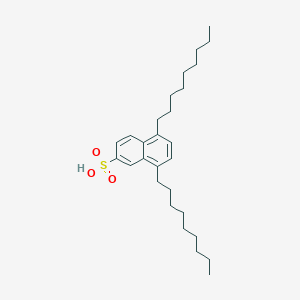![molecular formula C16H11Cl3F2O B14270886 1,4-Difluoro-2-{[3-(3,3,3-trichloroprop-1-en-2-yl)phenoxy]methyl}benzene CAS No. 138596-72-2](/img/structure/B14270886.png)
1,4-Difluoro-2-{[3-(3,3,3-trichloroprop-1-en-2-yl)phenoxy]methyl}benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Difluoro-2-{[3-(3,3,3-trichloroprop-1-en-2-yl)phenoxy]methyl}benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of two fluorine atoms and a trichloropropenyl group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Difluoro-2-{[3-(3,3,3-trichloroprop-1-en-2-yl)phenoxy]methyl}benzene typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,4-difluorobenzene and 3-(3,3,3-trichloroprop-1-en-2-yl)phenol.
Formation of Intermediate: The first step involves the reaction of 1,4-difluorobenzene with a suitable reagent to introduce the phenoxy group. This can be achieved through a nucleophilic aromatic substitution reaction.
Final Product Formation: The intermediate product is then reacted with 3-(3,3,3-trichloroprop-1-en-2-yl)phenol under specific conditions to form the final compound. This step may involve the use of catalysts and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure consistent quality and yield.
化学反应分析
Types of Reactions
1,4-Difluoro-2-{[3-(3,3,3-trichloroprop-1-en-2-yl)phenoxy]methyl}benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
科学研究应用
1,4-Difluoro-2-{[3-(3,3,3-trichloroprop-1-en-2-yl)phenoxy]methyl}benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1,4-Difluoro-2-{[3-(3,3,3-trichloroprop-1-en-2-yl)phenoxy]methyl}benzene involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
1,4-Difluorobenzene: A simpler compound with only two fluorine atoms attached to the benzene ring.
3-(3,3,3-Trichloroprop-1-en-2-yl)phenol: A related compound with a similar trichloropropenyl group.
Uniqueness
1,4-Difluoro-2-{[3-(3,3,3-trichloroprop-1-en-2-yl)phenoxy]methyl}benzene is unique due to the combination of fluorine and trichloropropenyl groups attached to the benzene ring. This unique structure imparts specific chemical and physical properties, making it valuable for various applications.
属性
CAS 编号 |
138596-72-2 |
|---|---|
分子式 |
C16H11Cl3F2O |
分子量 |
363.6 g/mol |
IUPAC 名称 |
1,4-difluoro-2-[[3-(3,3,3-trichloroprop-1-en-2-yl)phenoxy]methyl]benzene |
InChI |
InChI=1S/C16H11Cl3F2O/c1-10(16(17,18)19)11-3-2-4-14(8-11)22-9-12-7-13(20)5-6-15(12)21/h2-8H,1,9H2 |
InChI 键 |
ZWKBKNHWIOHMJU-UHFFFAOYSA-N |
规范 SMILES |
C=C(C1=CC(=CC=C1)OCC2=C(C=CC(=C2)F)F)C(Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


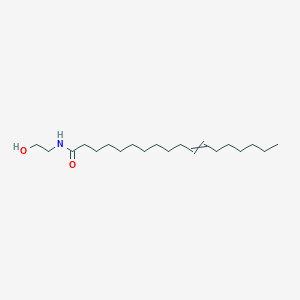
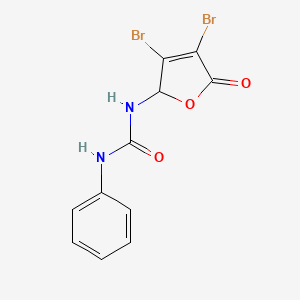

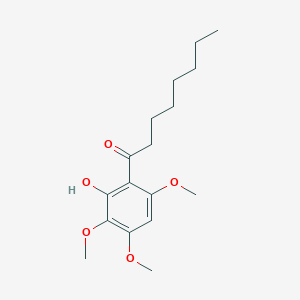
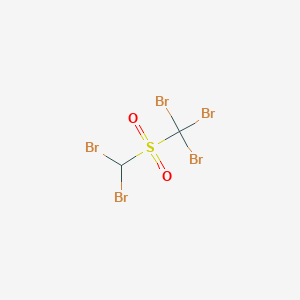
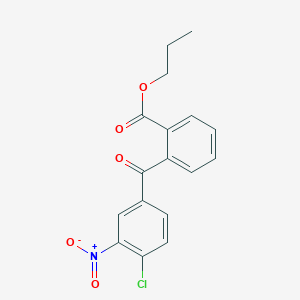
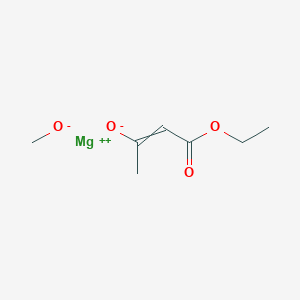
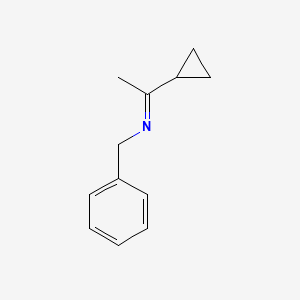
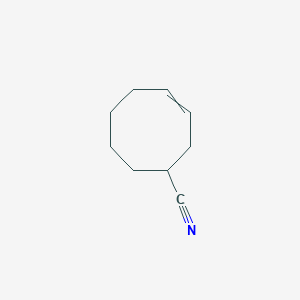
![Acetic acid, fluoro[(4-methylphenyl)thio]-, ethyl ester](/img/structure/B14270869.png)
![Silane, [[4-(1,1-dimethylethyl)cyclohexyl]oxy]trimethyl-](/img/structure/B14270871.png)
